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Introduction
Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is crucial for

the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of

this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays

carbohydrate digestion and reduces postprandial hyperglycemia. Pyrimidine-2,4,6-triones, also

known as barbituric acid derivatives, have emerged as a promising class of α-glucosidase

inhibitors. This document provides detailed protocols for the synthesis, in vitro screening, and

kinetic analysis of these compounds, along with a summary of their inhibitory activities.

Data Presentation: α-Glucosidase Inhibitory Activity
The inhibitory potential of various pyrimidine-2,4,6-trione and thiobarbituric acid derivatives

against α-glucosidase is summarized below. These compounds often exhibit significantly lower

IC50 values compared to the standard drug, acarbose, indicating higher potency.
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Compound ID
Structure/Substituti
on at C5

IC50 (µM)

Reference
Compound
(Acarbose) IC50
(µM)

3m

5-(4-

(dimethylamino)benzyl

idene)

22.9 ± 0.5 841 ± 1.73[1]

3f
5-(4-

fluorobenzylidene)
86.9 ± 4.33 841 ± 1.73[1]

5t
Sugar-heterocyclic

moiety (tetrazole)
65.15 ± 1.09 787.27 ± 2.23[2]

2t

Sugar-heterocyclic

moiety (triazole,

mannose)

118.16 ± 1.42 787.27 ± 2.23[2]

1t
Sugar-heterocyclic

moiety (triazole)
212.11 ± 1.38 787.27 ± 2.23[2]

3t
Sugar-heterocyclic

moiety (triazole)
251.81 ± 2.54 787.27 ± 2.23[2]

Thiobarbiturate 3i

Diethylammonium salt

of aryl substituted

thiobarbituric acid

19.4 ± 1.84 840 ± 1.73[3]
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Fig 1. Experimental workflow for identifying pyrimidine-2,4,6-trione based α-glucosidase
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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